4-[(1r)-1-Carboxyethyl]benzoic acid
Description
4-[(1r)-1-Carboxyethyl]benzoic acid is a chiral carboxylic acid derivative characterized by a benzoic acid backbone substituted at the 4-position with a carboxyethyl group in the (1r)-configuration. This structural motif confers unique physicochemical properties, including enhanced solubility in polar solvents compared to simpler benzoic acid derivatives due to the additional carboxylic acid moiety.
Properties
CAS No. |
145679-19-2 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-[(1R)-1-carboxyethyl]benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
ZHJJCJKDNFTHKD-ZCFIWIBFSA-N |
SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |
Synonyms |
4-(1-carboxyethyl)benozic acid 4-(1-carboxyethyl)benozic acid, (S)-isomer p-(1-carboxyethyl)benzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Positional Isomerism : The 3- and 4-substituted carboxyethyl benzoic acids (e.g., 3-[(1rs)-1-carboxyethyl]benzoic acid vs. the target compound) exhibit distinct spatial arrangements, which could influence intermolecular interactions in biological systems. For example, the 4-substituted derivative may exhibit better alignment with enzyme active sites due to reduced steric hindrance compared to the 3-isomer .
Natural vs. Synthetic Derivatives : Natural benzoic acids (e.g., p-hydroxybenzoic acid) lack the carboxyethyl group, resulting in lower molecular weights and simpler solubility profiles. Synthetic derivatives like 4-[(1r)-1-Carboxyethyl]benzoic acid may offer tailored pharmacokinetic advantages, such as prolonged half-lives or improved membrane permeability .
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities : 3-[(1rs)-1-Carboxyethyl]benzoic acid is identified as "Ketoprofen Impurity C," highlighting its relevance in quality control during drug manufacturing. Its structural similarity to the target compound underscores the need for precise analytical methods to distinguish positional isomers .
- Biological Activity: Thiazolidinone-benzoic acid hybrids (e.g., CAS 303056-62-4) have demonstrated inhibitory activity against enzymes like BChE, a target in Alzheimer’s disease (). While this compound lacks a thiazolidinone moiety, its carboxyethyl group may still engage in critical hydrogen-bonding interactions with biological targets.
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